(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the pyrimidinyl and cyclopentyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Substitution Reactions: Introduction of the pyrimidinyl and cyclopentyl groups via nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic core or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Pathways: Alteration of cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Allopurinol Related Compounds: Compounds related to allopurinol, used in pharmaceutical applications.
Piperacillin Related Compounds: Compounds related to piperacillin, an antibiotic.
Uniqueness
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to its bicyclic structure and the presence of both pyrimidinyl and cyclopentyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15-9-12-5-6-13(10-18-15)20(12)16-17-8-7-14(19-16)11-3-1-2-4-11/h7-8,11-13H,1-6,9-10H2,(H,18,21)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJWOSSMNGABR-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C4CCC3CNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3[C@@H]4CC[C@H]3CNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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